molecular formula C26H25N3O2 B2759751 2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide CAS No. 906162-55-8

2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide

Cat. No. B2759751
M. Wt: 411.505
InChI Key: NCNYIYDOCDBGCX-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide is a chemical compound that has been the focus of extensive scientific research in recent years. It has been found to have a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. In

Scientific Research Applications

Synthesis Methodologies

A novel synthesis approach for indolizine derivatives, including compounds similar to "2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide," was explored to develop potential applications for tropical diseases. The strategic synthesis of indolizine core structures allowed for efficient derivatization, demonstrating the compound's versatility in medicinal chemistry research (Zhang et al., 2014).

Biological Activities

Several studies have investigated the biological activities of indolizine derivatives. For instance, compounds with the indolizine structure have shown promising anti-inflammatory and antimicrobial effects, suggesting their potential in developing new therapeutic agents. Specifically, certain indolizine derivatives demonstrated high anti-inflammatory activity, comparable to indomethacin, and significant antimicrobial effects (Ahmed, 2017).

Additionally, indolizine derivatives were synthesized and evaluated for their anticancer, anti-tuberculosis, anti-inflammatory, and antibacterial activities. The study highlighted the compounds' excellent in vitro activities against various diseases, supported by molecular docking studies that corroborated their potential as effective therapeutic agents (Mahanthesha et al., 2022).

properties

IUPAC Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c1-15-8-10-19(13-17(15)3)25(30)24-23(27)22(21-7-5-6-12-29(21)24)26(31)28-20-11-9-16(2)18(4)14-20/h5-14H,27H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYIYDOCDBGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3,4-dimethylbenzoyl)-N-(3,4-dimethylphenyl)indolizine-1-carboxamide

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